molecular formula C4HClF2N2 B8608999 2,5-Difluoro-4-chloropyrimidine

2,5-Difluoro-4-chloropyrimidine

Cat. No.: B8608999
M. Wt: 150.51 g/mol
InChI Key: TXTSARUHOKOHCE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound , reflecting the positions of the fluorine and chlorine substituents on the six-membered pyrimidine ring. Common synonyms include 4-chloro-2,5-difluoropyrimidine and This compound , as well as registry identifiers such as SCHEMBL10620493 and TXTSARUHOKOHCE-UHFFFAOYSA-N.

Molecular Formula and Structural Representation

The molecular formula C₄HClF₂N₂ corresponds to a pyrimidine backbone with two fluorine atoms at positions 2 and 5, a chlorine atom at position 4, and two nitrogen atoms at positions 1 and 3. The structural formula can be represented as follows:

      F  
      │  
Cl─C─N─C─F  
  │   │  
  N─C─N  

This arrangement confers significant electron deficiency to the ring, enhancing reactivity in nucleophilic aromatic substitution reactions.

CAS Registry Number and Alternative Identifiers

The primary CAS Registry Number for this compound is 99429-06-8 . Additional identifiers include:

  • SCHEMBL10620493 (EMBL-EBI database)
  • TXTSARUHOKOHCE-UHFFFAOYSA-N (InChIKey)
  • CID 13711163 (PubChem Compound ID).

Properties

Molecular Formula

C4HClF2N2

Molecular Weight

150.51 g/mol

IUPAC Name

4-chloro-2,5-difluoropyrimidine

InChI

InChI=1S/C4HClF2N2/c5-3-2(6)1-8-4(7)9-3/h1H

InChI Key

TXTSARUHOKOHCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)F)Cl)F

Origin of Product

United States

Scientific Research Applications

Synthesis of Anticancer Agents

2,5-Difluoro-4-chloropyrimidine is primarily utilized in the synthesis of 5-fluorocytosine, an important antifungal and anticancer agent. The process involves reacting this compound with a proton acid in the presence of water, leading to the formation of 2-hydroxy-4-chloro-5-fluoropyrimidine. This intermediate can then be converted into 5-fluorocytosine through further reactions with ammonia .

Case Study: 5-Fluorocytosine Production

  • Process : The reaction conditions typically involve strong proton acids such as hydrochloric or sulfuric acid at temperatures ranging from 0°C to 150°C.
  • Yield : The yield for this two-stage process is reported to be between 88% to 93% .

Inhibitors of Cyclin-dependent Kinases

Recent studies have highlighted the potential of pyrimidine derivatives, including those based on this compound, as selective inhibitors of cyclin-dependent kinases (CDKs). CDK9 inhibitors are particularly noteworthy due to their implications in cancer therapy.

Research Findings

  • A study demonstrated that modifications on pyrimidine scaffolds could enhance selectivity for CDK9, suggesting that derivatives of this compound could be promising candidates for further development .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Its derivatives have shown significant activity against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

  • Findings : Several synthesized compounds derived from pyrimidine structures exhibited potent antimicrobial activity against human pathogens, surpassing traditional antibiotics in effectiveness .

Structure-Based Drug Design

The structural features of this compound allow it to serve as a template for structure-based drug design. Its ability to form stable interactions with biological targets makes it a valuable scaffold in medicinal chemistry.

Research Insights

  • Molecular docking studies have indicated that compounds based on this pyrimidine can effectively bind to active sites of enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer treatment strategies .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of various compounds derived from this compound against different cancer cell lines:

CompoundIC50 (μM) in MCF-7IC50 (μM) in A-549
5-Fluorocytosine0.87 - 12.91Not specified
2-Hydroxy-4-amino-5-fluoropyrimidineNot specifiedNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue identified in the evidence is 2,5-dichloro-3-fluoro-4-iodopyridine (CAS: 514798-04-0), which shares a halogenated pyridine core but differs in substituent positions and the inclusion of iodine . Key distinctions include:

Property 2,5-Difluoro-4-chloropyrimidine 2,5-Dichloro-3-fluoro-4-iodopyridine
Core Structure Pyrimidine Pyridine
Halogen Substituents 2-F, 4-Cl, 5-F 2-Cl, 3-F, 4-I, 5-Cl
Molecular Weight Not available ~312.5 g/mol (estimated)
Reactivity Likely less steric hindrance Higher steric bulk due to iodine

The pyrimidine core in the target compound may enhance its ability to mimic nucleobases in medicinal chemistry, whereas the pyridine analogue’s iodine substituent could facilitate radiopharmaceutical applications .

Reactivity and Stability

Fluorine’s electron-withdrawing effect typically increases the stability of aromatic systems and resistance to metabolic degradation. In contrast, chlorine and iodine may introduce greater polarizability but reduce stability under harsh reaction conditions.

Limitations of Available Evidence

The provided sources lack critical data for a rigorous comparison. For instance:

  • PubChem’s entry for this compound is non-functional in the evidence .
  • No synthesis or application studies are cited, making it impossible to compare yields, catalytic efficiency, or biological activity.
  • Physical properties (e.g., melting point, solubility) are absent for both compounds.

Recommendations for Further Research

To address these gaps, consult peer-reviewed journals (e.g., Journal of Medicinal Chemistry) for:

Synthetic routes (e.g., Ullmann coupling for halogenated pyrimidines).

Computational studies comparing electronic effects of fluorine vs. chlorine.

Biological assays evaluating cytotoxicity or target binding affinity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Difluoro-4-chloropyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution on pyrimidine derivatives. For example, fluorination of 4-chloropyrimidine using fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–5°C) can yield the target compound. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of fluorinating agents, and reaction time must be optimized to minimize side products like di- or tri-fluorinated impurities. Purity can be monitored via GC or HPLC (>97% purity thresholds are common in research settings) .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorine positions (δ range: -120 to -150 ppm for aromatic fluorines). 1H^{1}\text{H} NMR can resolve proton environments near chlorine substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C4_4HClF2_2N2_2, MW ≈ 148.5 g/mol) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis is recommended, though challenging due to volatility .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : The compound is classified as hazardous (flammable and toxic). Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to prevent degradation. Spill protocols should include neutralization with inert adsorbents (e.g., vermiculite) and disposal via licensed chemical waste services. Toxicity data (e.g., LD50_{50}) should be reviewed prior to use .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in halogen-exchange reactions involving this compound?

  • Methodological Answer : Competing pathways (e.g., SNAr vs. radical mechanisms) may lead to inconsistent product distributions. Isotopic labeling (e.g., 18F^{18}\text{F}) combined with kinetic studies can differentiate mechanisms. For example, monitoring 19F^{19}\text{F} NMR shifts during reaction progression helps identify intermediates. Computational DFT modeling (e.g., Gibbs free energy barriers for substitution steps) can validate experimental observations .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron-deficient sites on the pyrimidine ring. Fukui indices identify nucleophilic/electrophilic regions, guiding predictions for Suzuki-Miyaura or Buchwald-Hartwig couplings. Molecular dynamics simulations (solvent: DMF or toluene) assess steric effects of fluorine/chlorine substituents on catalyst accessibility .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. For example, 13C^{13}\text{C} NMR shifts vary with deuterated solvents (CDCl3_3 vs. DMSO-d6_6). To resolve discrepancies:

  • Compare data across multiple sources (e.g., PubChem, Kanto Reagents catalogs).
  • Re-run spectra under standardized conditions (e.g., 25°C, 500 MHz).
  • Use spiking experiments with authentic samples to confirm peak assignments .

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